molecular formula C9H6ClF2NO2 B12890426 2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole

2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B12890426
M. Wt: 233.60 g/mol
InChI Key: CAYLPZNLKSBKMI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with chloromethyl and difluoromethoxy substituents under specific conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of microwave-assisted synthesis has been reported to provide rapid access to functionalized benzoxazoles in green media . This method is advantageous due to its environmentally benign nature and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)benzo[d]oxazole
  • 5-(Difluoromethoxy)benzo[d]oxazole
  • 2-(Difluoromethyl)benzo[d]oxazole

Uniqueness

2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both chloromethyl and difluoromethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C9H6ClF2NO2

Molecular Weight

233.60 g/mol

IUPAC Name

2-(chloromethyl)-5-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H6ClF2NO2/c10-4-8-13-6-3-5(14-9(11)12)1-2-7(6)15-8/h1-3,9H,4H2

InChI Key

CAYLPZNLKSBKMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)N=C(O2)CCl

Origin of Product

United States

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